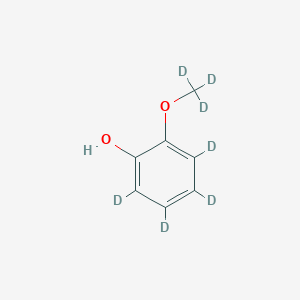

2-methoxy-D3-phenol-3,4,5,6-D4

Descripción general

Descripción

2-Methoxy-D3-phenol-3,4,5,6-D4, also known as 2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)phenol, is a deuterated form of guaiacol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula for this compound is C7H4D4O2, and it has a molecular weight of 131.18 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-D3-phenol-3,4,5,6-D4 typically involves the deuteration of guaiacol. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated methanol (CD3OD) and deuterium oxide (D2O) under specific reaction conditions to replace the hydrogen atoms in guaiacol with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete deuteration of guaiacol. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-D3-phenol-3,4,5,6-D4 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its non-deuterated form.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Non-deuterated guaiacol.

Substitution: Various substituted phenols depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

The compound is extensively used in drug development and pharmacokinetic studies. Its deuterium labeling enables scientists to trace the metabolism and distribution of drugs within biological systems. This application is crucial for understanding how drugs interact with biological targets and their subsequent effects on health outcomes .

Isotope Labeling Studies

2-Methoxy-D3-phenol-3,4,5,6-D4 serves as a tracer molecule in isotope labeling studies. This allows researchers to investigate chemical reactions and metabolic pathways by tracking specific hydrogen atoms within a molecule. Such studies provide insights into reaction mechanisms and kinetics .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds like this compound are essential in NMR spectroscopy. They can act as internal standards or reference compounds, improving the accuracy and precision of NMR measurements. The presence of deuterium alters the magnetic environment of neighboring nuclei, providing clearer spectral data .

Analytical Chemistry

In analytical chemistry, this compound is utilized as an internal standard in techniques such as mass spectrometry and chromatography. Its isotopic labeling enhances the reliability of quantitative analyses by allowing for precise calibration against known standards .

Environmental Chemistry

Isotope-labeled compounds are valuable in environmental studies for tracing the fate of pollutants and understanding degradation pathways. By using this compound in environmental monitoring, researchers can assess chemical transformations and identify sources of contamination .

Biochemical Studies

In biochemical research, this compound can be employed to study metabolic pathways and protein interactions within living organisms. Its ability to provide insights into cellular processes makes it a powerful tool for understanding biological functions at a molecular level .

Chemical Synthesis

The compound can also be involved in synthetic chemistry as a reactant or intermediate for producing other isotopically labeled compounds. This application is particularly important in creating specialized chemicals for various industrial and research purposes .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Research | Tracing drug metabolism and distribution in biological systems |

| Isotope Labeling Studies | Investigating chemical reactions and metabolic pathways |

| NMR Spectroscopy | Acting as internal standards to improve measurement accuracy |

| Analytical Chemistry | Serving as internal standards in mass spectrometry and chromatography |

| Environmental Chemistry | Tracing pollutants and assessing chemical transformations |

| Biochemical Studies | Investigating metabolic pathways and protein interactions |

| Chemical Synthesis | Used as reactants or intermediates for producing other isotopically labeled compounds |

Case Study 1: Drug Metabolism

A study utilized this compound to track the pharmacokinetics of a new drug candidate in vivo. The deuterium label allowed researchers to monitor the drug's absorption, distribution, metabolism, and excretion (ADME) effectively.

Case Study 2: Environmental Monitoring

In environmental chemistry research, this compound was employed to trace the movement of pollutants through soil samples. The deuterium label provided clear insights into degradation pathways and helped identify sources of contamination.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-D3-phenol-3,4,5,6-D4 involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes involved in the metabolism of phenolic compounds, such as cytochrome P450 enzymes.

Comparación Con Compuestos Similares

2-Methoxy-D3-phenol-3,4,5,6-D4 can be compared with other deuterated phenolic compounds:

2-Methoxyphenol-3,4,5,6-d4: Similar structure but different deuteration pattern.

2-Methoxyl-4-vinylphenol: Contains a vinyl group instead of deuterium atoms.

2-Methoxyphenol-13C6: Labeled with carbon-13 instead of deuterium

Uniqueness

The uniqueness of this compound lies in its specific deuteration pattern, which makes it particularly useful for detailed mechanistic studies and tracing experiments in various scientific fields .

Actividad Biológica

2-Methoxy-D3-phenol-3,4,5,6-D4, also known as 2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)phenol, is a deuterated analog of guaiacol. This compound has garnered attention for its various biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity through mechanisms of action, biochemical properties, cellular effects, and relevant case studies.

Target Enzymes

The primary target of this compound is the enzyme cytochrome P450 (CYP), which plays a crucial role in drug metabolism within the liver. Upon ingestion, the compound interacts with CYP enzymes to facilitate the metabolism of 2-methoxyphenol and other substrates. This interaction triggers a series of biochemical reactions leading to detoxification processes in the body.

Biochemical Pathways

The compound's interaction with CYP enzymes results in hydroxylation reactions that produce various metabolites. These metabolites can further engage with other biomolecules, influencing enzymatic activities related to oxidative stress and potentially altering gene expression profiles associated with cellular responses to oxidative damage.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, with an IC50 value around 0.03 µM , indicating high potency in free radical scavenging. This property is particularly relevant in combating oxidative stress-related cellular damage.

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has demonstrated anti-inflammatory effects in various studies. It modulates inflammatory pathways and has been linked to reduced levels of pro-inflammatory cytokines in vitro.

| Property | Value/Description |

|---|---|

| Antioxidant Activity | IC50 ≈ 0.03 µM |

| Anti-inflammatory | Modulates pro-inflammatory cytokines |

| Interaction with CYP | Facilitates metabolism of phenolic compounds |

Gene Expression Modulation

This compound influences gene expression related to oxidative stress response. It has been observed to upregulate genes encoding for antioxidant enzymes , which play a vital role in protecting cells from oxidative damage .

Impact on Cell Signaling

The compound also affects cell signaling pathways that are activated during oxidative stress. It can influence pathways such as NF-kB and MAPK signaling cascades, which are critical for cellular responses to stress stimuli.

Study on Neuroprotection

A study highlighted the neuroprotective potential of D3 dopamine receptor agonists related to compounds like this compound. In animal models subjected to neurotoxic agents like MPTP and 6-OHDA, these compounds showed significant protective effects against neurodegeneration .

Application in Plant Science

Research into plant-derived phenolics has shown that modified polyphenols like this compound may enhance plant resilience against environmental stressors through their antioxidant properties. These findings suggest potential agricultural applications for improving crop resistance to oxidative stress .

Propiedades

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)OC([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.